molecular formula C16H13ClF3N3O2 B10910194 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline

Cat. No.: B10910194
M. Wt: 371.74 g/mol
InChI Key: AVKPJZHXEUIJAH-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
  • 4-(Trifluoromethyl)-6-p-tolylpyrimidin-2-amine

Comparison: 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13ClF3N3O2

Molecular Weight

371.74 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25)

InChI Key

AVKPJZHXEUIJAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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